molecular formula C11H17NO2 B11171923 N-(furan-2-ylmethyl)-2-methylpentanamide

N-(furan-2-ylmethyl)-2-methylpentanamide

Cat. No.: B11171923
M. Wt: 195.26 g/mol
InChI Key: SDXWJKYINIMUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-methylpentanamide is an organic compound that features a furan ring attached to a pentanamide structure The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)-2-methylpentanamide can be synthesized through the reaction of 2-furoic acid with 2-methylpentanoyl chloride in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation . The crude product is then purified by crystallization or flash chromatography to obtain the final compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: N-(furan-2-ylmethyl)-2-methylpentanamine.

    Substitution: Various halogenated, nitrated, or sulfonated derivatives of the furan ring.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-methylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methylpentanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the amide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-2-methylpentanamide is unique due to its specific combination of a furan ring and a pentanamide structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methylpentanamide

InChI

InChI=1S/C11H17NO2/c1-3-5-9(2)11(13)12-8-10-6-4-7-14-10/h4,6-7,9H,3,5,8H2,1-2H3,(H,12,13)

InChI Key

SDXWJKYINIMUBN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NCC1=CC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.